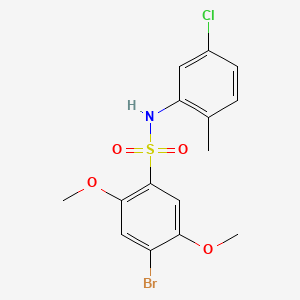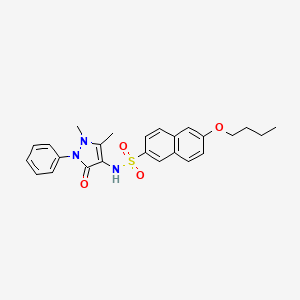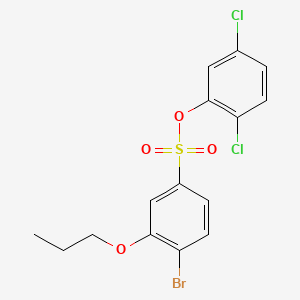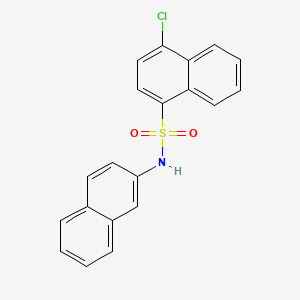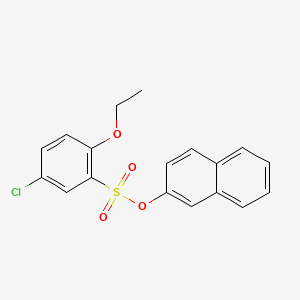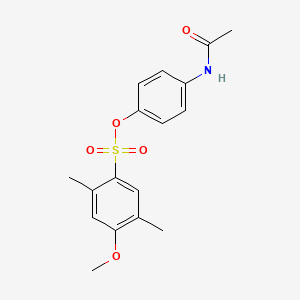
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole (Bz-423) is a benzodiazole derivative that has been studied for its potential as a therapeutic agent. Bz-423 has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research.
Mécanisme D'action
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole works by inhibiting the activity of a protein called heat shock protein 70 (Hsp70). Hsp70 is involved in a number of cellular processes, including protein folding and degradation, and is overexpressed in cancer cells. By inhibiting Hsp70, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is able to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has also been found to induce apoptosis in cancer cells by inhibiting the activity of Hsp70. Additionally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have anti-viral properties by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have a number of potential therapeutic applications, making it a promising candidate for further research. One limitation of using 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are a number of potential future directions for research on 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole. One area of interest is the development of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole derivatives with improved pharmacokinetic properties. Another area of interest is the use of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole in combination with other therapeutic agents to enhance its anti-cancer or anti-viral effects. Additionally, further research is needed to fully understand the potential therapeutic applications of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can be synthesized using a multi-step process that involves the reaction of 3-tert-butyl-4-ethoxybenzenesulfonyl chloride with 5,6-dimethyl-1,3-benzodiazole. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties, which make it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has also been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Additionally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has been found to have anti-viral properties, which make it a potential treatment for viral infections.
Propriétés
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-7-26-20-9-8-16(12-17(20)21(4,5)6)27(24,25)23-13-22-18-10-14(2)15(3)11-19(18)23/h8-13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHXBTVXOJIYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

